molecular formula C22H24FN3OS2 B2880225 1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)thio)propan-1-one CAS No. 897485-16-4

1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)thio)propan-1-one

Cat. No. B2880225
CAS RN: 897485-16-4
M. Wt: 429.57
InChI Key: UOSFREYQVKCZSX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a benzo[d]thiazole ring, and a thioether linkage. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine and benzo[d]thiazole rings suggests that the compound would have a rigid, cyclic structure. The fluorophenyl group and the thioether linkage could introduce additional complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the piperazine ring could potentially undergo reactions with acids or bases, while the thioether linkage could be susceptible to oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, which could affect its solubility in different solvents .

Scientific Research Applications

Chemical Synthesis and Biological Activities

The research on related chemical structures indicates a broad exploration of chemical synthesis techniques and biological activities. For instance, compounds containing piperazine moieties and various aromatic aldehydes have been synthesized through microwave-assisted methods, showcasing antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). Similarly, derivatives of benzothiophene, possessing piperazine structures, have been evaluated for their dual action at 5-HT1A serotonin receptors and serotonin transporter, demonstrating potential as new classes of antidepressants (Orús et al., 2002).

Antimicrobial and Antifungal Evaluation

Thiazolidinone derivatives, including those with piperazin-1-ylmethyl moieties, have been synthesized and assessed for antimicrobial activity against a variety of bacteria and fungi. This work highlights the potential of such compounds in treating bacterial and fungal infections (Patel et al., 2012).

Structural and Activity Studies

Further structural and activity studies on related compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, have been conducted, focusing on antibacterial and anthelmintic activity. These studies not only contribute to the understanding of the chemical structure-activity relationship but also offer insights into potential therapeutic applications (Sanjeevarayappa et al., 2015).

Anticancer Potential

Research on 1,3-thiazoles with piperazine substituents has shown significant anticancer activity, suggesting the potential of these compounds in cancer therapy (Turov, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be evaluated through experimental testing .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action. This could involve in vitro and in vivo studies, as well as computational modeling .

properties

IUPAC Name

1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3OS2/c1-15-3-4-16(2)21-20(15)24-22(29-21)26-12-10-25(11-13-26)19(27)9-14-28-18-7-5-17(23)6-8-18/h3-8H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSFREYQVKCZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)CCSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)thio)propan-1-one

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